3-Hydroxydecanoic acid

Übersicht

Beschreibung

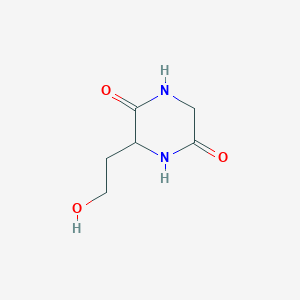

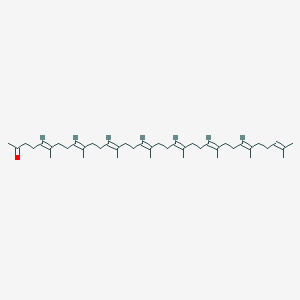

3-Hydroxydecanoic acid is a medium-chain fatty acid that is decanoic acid substituted at position 3 by a hydroxy group. It has a role as an antimitotic and an Escherichia coli metabolite . It is a 3-hydroxy fatty acid and a medium-chain fatty acid .

Synthesis Analysis

A dual cellular–heterogeneous catalyst strategy has been used to produce olefins from glucose using a selective hydrolase to generate an activated intermediate that is readily deoxygenated . Using a new family of iterative thiolase enzymes, a microbial strain was genetically engineered that produces 4.3 ± 0.4 g l−1 of fatty acid from glucose with 86% captured as 3-hydroxyoctanoic and 3-hydroxydecanoic acids .Molecular Structure Analysis

The molecular formula of 3-Hydroxydecanoic acid is C10H20O3 . The exact mass is 188.14 and the molecular weight is 188.270 .Chemical Reactions Analysis

In a dual cellular–heterogeneous catalytic strategy, 3-hydroxydecanoic acid was produced from glucose using a selective hydrolase to generate an activated intermediate that is readily deoxygenated . This 3-hydroxy substituent serves as a leaving group that enables heterogeneous tandem decarboxylation–dehydration routes to olefinic products on Lewis acidic catalysts without the additional redox input required for enzymatic or chemical deoxygenation of simple fatty acids .Physical And Chemical Properties Analysis

The elemental analysis of 3-Hydroxydecanoic acid is: C, 63.80; H, 10.71; O, 25.49 .Wissenschaftliche Forschungsanwendungen

Catalytic Deoxygenation

The compound can be used in the catalytic deoxygenation process to produce secondary alcohols and alkanes . This process involves the selective deoxygenation of bio-derivable 3-hydroxydecanoic acid to either linear alkanes or secondary alcohols in an aqueous phase and H2-atmosphere over supported metal catalysts .

Production of Flavoring Agents and Fragrances

In the absence of a Brønsted acidic additive, 2-nonanol and 3-decanol can be produced from 3-hydroxydecanoic acid with a yield of 79% and 6% respectively . Both of these compounds can be used in food and perfume industries as flavoring agents and fragrances .

Production of Diesel and Jet Fuels

3-Hydroxydecanoic acid can be fully deoxygenated to nonane and decane, which are both well-established as diesel and jet fuels . This is achieved with the help of a bifunctional Ru/HZSM-5 catalyst .

Triggering Immunity in Plants

Medium-chain 3-hydroxy fatty acid (mc-3-OH-FA) metabolites, including 3-hydroxydecanoic acid, can trigger LORE-dependent immunity in plants . The mc-3-OH-FAs are sensed in a chain length and hydroxylation-specific manner, with free ®-3-hydroxydecanoic acid representing the strongest immune elicitor .

Stimulation of Plant Defense Mechanisms

3-Hydroxydecanoic acid has been identified as responsible for the strong stimulation of plant defense mechanisms . This is particularly relevant in the context of amphiphilic compounds composed of 1 or 2 units of L-rhamnose, acting as a hydrophilic head, linked to a 3-(hydroxyalkanoyloxy)alkanoic acid (HAA) fatty tail .

Wirkmechanismus

Target of Action

3-Hydroxydecanoic acid (3-OH-C10:0) is a medium-chain fatty acid that has been found to interact with various targets. One of the primary targets of 3-Hydroxydecanoic acid is the LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) receptor, a pattern recognition receptor in Arabidopsis thaliana . This receptor senses medium-chain 3-hydroxy fatty acids to activate pattern-triggered immunity .

Mode of Action

The LORE receptor homomerizes upon sensing 3-Hydroxydecanoic acid, which is required to activate immune signaling . This interaction between the compound and its target leads to changes in the immune response of the organism .

Biochemical Pathways

3-Hydroxydecanoic acid is involved in several biochemical pathways. It can be selectively deoxygenated to either linear alkanes or secondary alcohols in an aqueous phase and H2-atmosphere over supported metal catalysts . The acidic zeolite support facilitates the dehydration of the intermediary formed alcohols to alkenes, while the following hydrogenation occurs at the Ru centers .

Pharmacokinetics

It’s known that the compound can be absorbed into the circulation and its absorption increases by enzyme treatment . The area under the concentration (AUC) of its metabolites was significantly increased by enzyme treatment .

Result of Action

The action of 3-Hydroxydecanoic acid results in the production of either linear alkanes or secondary alcohols . These products can be used in various industries. For example, 2-nonanol and 3-decanol, which are accessible with a yield of 79% and 6% respectively, can be used in food and perfume industries as flavoring agents and fragrances . Full 3-Hydroxydecanoic acid deoxygenation to nonane and decane, which are both well-established as diesel and jet fuels, was achieved with up to 72% and 12% yield, respectively .

Action Environment

The action of 3-Hydroxydecanoic acid can be influenced by environmental factors. For instance, the presence of a Brønsted acidic additive can affect the product selectivity . Moreover, the compound’s action can be enhanced in an aqueous phase and H2-atmosphere .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-hydroxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSSBMZUBSBFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

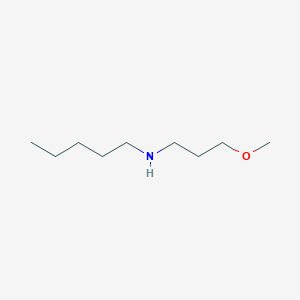

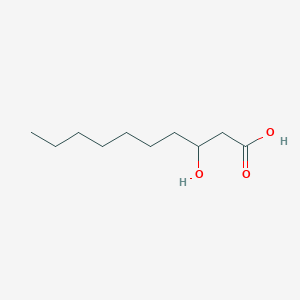

CCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-40-7 | |

| Record name | Decanoic acid, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40864486 | |

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14292-26-3, 5561-87-5, 33044-91-6 | |

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 3-hydroxy-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myrmicacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-hydroxydecanoic acid interact with plants to induce an immune response?

A1: 3-Hydroxydecanoic acid acts as a microbe-associated molecular pattern (MAMP) recognized by the plant immune receptor LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) in Arabidopsis thaliana. [, ] While the precise binding mechanism remains to be elucidated, studies indicate that the chain length and hydroxylation pattern of 3-hydroxydecanoic acid are crucial for LORE recognition and subsequent activation of plant defense responses. [] Interestingly, LORE orthologues in some Arabidopsis species like Arabidopsis lyrata have lost the ability to respond to 3-hydroxydecanoic acid due to defects in the receptor's extracellular domain. []

Q2: What role does 3-hydroxydecanoic acid play in bacterial communities?

A2: As a constituent of rhamnolipids, 3-hydroxydecanoic acid contributes to the surface-active properties of these biosurfactants produced by bacteria like Pseudomonas aeruginosa. [, ] Rhamnolipids play crucial roles in various bacterial processes, including biofilm formation, motility, and interaction with the environment. []

Q3: What is the molecular formula and weight of 3-hydroxydecanoic acid?

A3: The molecular formula of 3-hydroxydecanoic acid is C10H20O3, and its molecular weight is 188.26 g/mol.

Q4: What spectroscopic techniques are used to characterize 3-hydroxydecanoic acid?

A4: Common spectroscopic methods used for structural characterization of 3-hydroxydecanoic acid and related compounds include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the structure and stereochemistry of the molecule. [, , , ]

- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , , , ]

- Infrared (IR) spectroscopy: Identifies functional groups present in the molecule, such as hydroxyl and carboxylic acid groups. [, ]

Q5: How does incorporating 3-hydroxydecanoic acid affect the properties of polyhydroxyalkanoate (PHA) biopolymers?

A5: 3-Hydroxydecanoic acid is a common monomer found in medium-chain-length PHAs. Its presence, along with other monomers like 3-hydroxyoctanoic acid, influences the polymer's properties, potentially impacting its flexibility, crystallinity, and degradation rate. [, , ]

Q6: Can 3-hydroxydecanoic acid be used to improve the efficacy of existing antifungal agents?

A6: Research suggests that incorporating 3-hydroxydecanoic acid into polyhydroxyalkanoate films containing antifungal polyenes like nystatin and amphotericin B can enhance their activity against various pathogenic fungi. [] This synergistic effect makes these formulations promising candidates for applications like transdermal patches and implant coatings. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)

![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)